D-Glutamic acid alpha-amide, HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

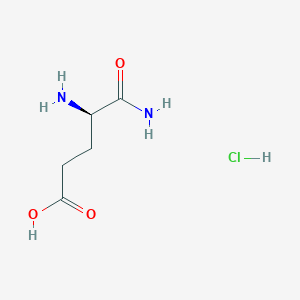

IUPAC Name |

(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFNVIRTSLEGO-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

difference between D-Glutamic acid alpha-amide and L-Glutamine

Technical Guide: D-Glutamic Acid -Amide vs. L-Glutamine

Structural Isomerism, Biological Signaling, and Experimental Application [1]

Executive Summary

For researchers in drug development and chemical biology, distinguishing between L-Glutamine (L-Gln) and D-Glutamic acid

-

Regioisomerism: L-Gln is a

-amide; D-IsoGln is an -

Chirality: L-Gln is the L-enantiomer (S-configuration); D-IsoGln is the D-enantiomer (R-configuration).[1][2]

-

Biological Function: L-Gln is a metabolic fuel and nitrogen donor.[3] D-IsoGln is a non-proteinogenic component of bacterial peptidoglycan and a potent agonist of the innate immune receptor NOD2.

This guide dissects these differences to prevent experimental error and optimize therapeutic design.

Chemical Identity & Structural Analysis[3][4]

The Core Structural Divergence

The primary confusion arises from the nomenclature. Standard Glutamine is legally defined as the 5-amide (or

-

L-Glutamine: The amide group is on the side chain (

-carbon).[1][2] The -

D-Glutamic acid

-amide (D-Isoglutamine): The amide group is on the

Visualization of Structural Isomers

The following diagram illustrates the stereochemical and regio-chemical differences.

Figure 1: Structural comparison highlighting the regio-isomeric shift of the amide group and the enantiomeric difference.[1]

Biological Mechanisms & Signaling Pathways

L-Glutamine: The Metabolic Hub

L-Glutamine is the most abundant free amino acid in human blood.[5][6][7] Its instability is a key feature of its biology; it spontaneously cyclizes to pyroglutamate and ammonia, a reaction that plagues cell culture but is enzymatically controlled in vivo.

Key Pathway: Anaplerosis (replenishing TCA cycle intermediates).[1]

D-Glutamic Acid -Amide: The Immunostimulant

This compound is not a nutrient. It is a structural motif found in Muramyl Dipeptide (MDP) , the minimal bioactive peptidoglycan fragment from bacteria (e.g., Mycobacterium).[1]

-

Mechanism: The D-IsoGln moiety is specifically recognized by NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2), an intracellular pattern recognition receptor.[1]

-

Outcome: Activation of NF-

B and MAP kinase pathways, leading to cytokine production (TNF-

Figure 2: Divergent signaling fates.[1] L-Gln fuels metabolism, while D-IsoGln triggers immune surveillance via NOD2.[1]

Physicochemical Comparison Data

| Feature | L-Glutamine (L-Gln) | D-Glutamic acid |

| CAS Number | 56-85-9 | 19522-40-8 (HCl salt) / 636-65-7 (L-isomer ref) |

| Amide Position | ||

| Free Acid Position | ||

| Stereochemistry | S-Configuration (L) | R-Configuration (D) |

| Aqueous Stability | Unstable: Cyclizes to Pyroglutamate + | Moderate: |

| Solubility | ~35 g/L (20°C) | Soluble (varies by salt form) |

| Primary Use | Cell culture media, metabolic tracer, therapeutic.[1] | Peptidoglycan synthesis, NOD2 ligand research, adjuvant design.[1] |

Experimental Protocols

Protocol A: Validating L-Glutamine Stability in Culture

Purpose: To quantify the spontaneous degradation of L-Gln into toxic ammonia, ensuring experimental validity in long-term assays.

Causality: L-Glutamine degradation is pH and temperature-dependent.[1] High ammonia levels inhibit cell growth and glycosylation.

-

Preparation: Prepare cell culture media (e.g., DMEM) with 4mM L-Glutamine.[1]

-

Incubation: Aliquot media into cell-free plates. Incubate at 37°C, 5%

for 0, 24, 48, and 72 hours. -

Sampling: Collect 100

L at each time point. Store at -80°C immediately to stop degradation. -

Assay: Use a colorimetric Ammonium Assay (e.g., Berthelot reaction).

-

Reaction:

.[1]

-

-

Readout: Measure Absorbance at 670 nm.

-

Self-Validation: The 0h sample must show

mM ammonia. The 72h sample typically shows 1.5–2.0 mM ammonia accumulation. If 0h is high, the stock L-Gln is compromised.

Protocol B: NOD2 Activation Assay using D-IsoGln Derivatives

Purpose: To verify the biological activity of D-Glutamic acid

Causality: D-IsoGln is the minimal requirement for NOD2 stereoselectivity. L-IsoGln analogs are biologically inert.[1]

-

Cell Line: HEK-Blue™ NOD2 cells (InvivoGen). These cells stably express human NOD2 and an NF-

B-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.[1] -

Reagent Prep: Reconstitute Muramyl Dipeptide (MDP) containing the D-IsoGln moiety (positive control) and an L-IsoGln analog (negative control) in endotoxin-free water.

-

Treatment:

-

Seed cells at

cells/well in 96-well plates. -

Add D-IsoGln/MDP at concentrations ranging from 10 ng/mL to 10

g/mL.[1]

-

-

Incubation: Incubate for 24 hours at 37°C.

-

Detection:

-

Transfer 20

L of supernatant to a new plate. -

Add 180

L of QUANTI-Blue™ solution (SEAP detection reagent).[1] -

Incubate 1–3 hours at 37°C.

-

-

Readout: Measure OD at 620–655 nm.

-

Self-Validation:

-

Signal: D-IsoGln/MDP must show a dose-dependent increase in OD.[1]

-

Specificity: The L-IsoGln analog must show background signal (similar to untreated control), confirming the receptor's stereospecificity for the D-isomer.

-

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5961, Glutamine. Retrieved from [Link][1]

-

Girardin, S. E., et al. (2003).[1] Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1] Journal of Biological Chemistry. (Identifies D-IsoGln as crucial for NOD2 sensing). Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5288447, D-Isoglutamine.[1][9] Retrieved from [Link][1]

Sources

- 1. Isoglutamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoglutamine | C5H10N2O3 | CID 445883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Glutamine - Wikipedia [en.wikipedia.org]

- 7. Understanding the Structure of L-Glutamine: A Key Amino Acid - Oreate AI Blog [oreateai.com]

- 8. D-glutamic acid [webbook.nist.gov]

- 9. Isoglutamine, D- | C5H10N2O3 | CID 5288447 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of D-Glutamic Acid α-Amide Hydrochloride: Principles, Protocols, and Predictive Insights

Introduction: The Critical Role of Solubility in Advancing Research

D-Glutamic acid α-amide hydrochloride is a key derivative of the non-proteinogenic D-glutamic acid, a compound of significant interest in pharmaceutical and biochemical research. Its applications span from being a building block in peptide synthesis to a potential modulator in neurological pathways.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's solubility is not merely a matter of procedural convenience; it is a fundamental parameter that dictates its formulation, bioavailability, and ultimate efficacy in experimental and therapeutic contexts.

This guide provides an in-depth exploration of the solubility characteristics of D-Glutamic acid α-amide hydrochloride. Moving beyond a simple data sheet, we will delve into the core chemical principles governing its solubility in aqueous and organic media, present a robust experimental framework for its empirical determination, and offer predictive insights based on its molecular structure.

Section 1: Physicochemical Properties and Predicted Solubility Profile

D-Glutamic acid α-amide hydrochloride combines the features of an amino acid, an amide, and a hydrochloride salt. These functional groups dictate its interaction with different solvent systems.

-

Amino Acid Backbone: Like other amino acids, the core structure possesses both an amino group and a carboxylic acid, rendering it polar. Amino acids are generally more soluble in water than in non-polar organic solvents due to their ability to form zwitterions.[2]

-

α-Amide Group: The presence of the amide group allows for hydrogen bonding as both a donor and an acceptor, which can influence solubility.[3]

-

Hydrochloride Salt: The formation of a hydrochloride salt significantly impacts solubility. Generally, the salts of amino acids exhibit increased solubility in water.[4] The hydrochloride form of monoamine monocarboxylic acids is often extremely soluble in alcohols.[4]

Based on these structural attributes, a general solubility profile can be predicted. High solubility is expected in water, where the polar amino acid backbone and the ionic hydrochloride salt can readily interact with polar water molecules. In organic solvents, solubility is anticipated to be more varied. Polar protic solvents like methanol and ethanol may show some degree of solubilization, while non-polar aprotic solvents such as hydrocarbons are expected to be poor solvents.[2]

Table 1: Predicted vs. Known Solubility of Related Compounds

| Compound | Solvent | Reported/Predicted Solubility | Rationale/Reference |

| D-Glutamic acid | Water | 8.88 mg/mL at 25°C | [5] |

| L-Glutamic acid hydrochloride | Water | 50 mg/mL | Increased solubility due to salt form.[6] |

| D-Glutamic acid α-amide HCl | Water | Predicted: High (>50 mg/mL) | The hydrochloride salt and polar amide group are expected to significantly enhance aqueous solubility over the parent amino acid. |

| D-Glutamic acid | Organic Solvents | Practically insoluble | [7] |

| D-Glutamic acid α-amide HCl | Ethanol/Methanol | Predicted: Moderately Soluble | Hydrochloride salts of amino acids often show increased solubility in alcohols.[4] |

| D-Glutamic acid α-amide HCl | DMSO/DMF | Predicted: Soluble | Polar aprotic solvents are generally good solvents for a wide range of organic molecules. |

| D-Glutamic acid α-amide HCl | Toluene/Hexane | Predicted: Insoluble | The high polarity of the compound makes it incompatible with non-polar solvents.[2] |

Section 2: Experimental Determination of Solubility

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of D-Glutamic acid α-amide hydrochloride in various solvents. This self-validating system ensures reproducible and accurate results.

Materials and Equipment

-

D-Glutamic acid α-amide hydrochloride (high purity)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Selection of solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for solubility determination. It involves equilibrating an excess of the solute with the solvent at a constant temperature until saturation is reached.

Caption: Experimental workflow for determining solubility using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of D-Glutamic acid α-amide hydrochloride to a series of vials. The excess is crucial to ensure saturation.

-

Pipette a precise volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This step is critical for separating the saturated solution from the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Prepare a series of dilutions of the filtered supernatant.

-

Quantify the concentration of D-Glutamic acid α-amide hydrochloride in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factors. The result is the solubility of the compound in that solvent at the specified temperature.

-

Section 3: Molecular Interactions and Factors Influencing Solubility

The solubility of D-Glutamic acid α-amide hydrochloride is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The dominant forces will determine the extent to which the compound dissolves.

Caption: Key molecular and external factors governing the solubility of D-Glutamic acid α-amide HCl.

-

In Water: The high dielectric constant of water effectively shields the ionic charges of the hydrochloride salt, facilitating the dissolution of the crystal lattice. Strong hydrogen bonds form between water molecules and the amide and carboxyl groups of the solute.

-

In Alcohols: Polar protic solvents like ethanol can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute. However, the lower polarity compared to water may result in lower overall solubility.

-

Effect of pH: In aqueous solutions, the pH will significantly influence the ionization state of the amino and carboxylic acid groups. At low pH, the carboxylic acid will be protonated, and the amino group will be protonated. As the pH increases, these groups will deprotonate, altering the net charge of the molecule and, consequently, its solubility. A distinct increase in solubility is often observed at pH values above and below the isoelectric point.[8]

-

Effect of Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined empirically for D-Glutamic acid α-amide hydrochloride to inform on storage and formulation conditions.

Conclusion

A thorough understanding of the solubility of D-Glutamic acid α-amide hydrochloride is indispensable for its effective application in research and development. While specific quantitative data remains to be published, a strong predictive framework can be established based on its molecular structure. The high polarity, amide functionality, and hydrochloride salt form suggest high solubility in water and moderate solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values, enabling informed decisions in formulation, experimental design, and drug delivery strategies.

References

-

Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

-

Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Lazzús, J. A. (2017). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 56(45), 13347-13361. [Link]

-

Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. [Link]

-

FooDB. (2011). Showing Compound D-Glutamic acid (FDB023148). [Link]

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1959). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 23(4), 380-384. [Link]

-

ResearchGate. (2018). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

-

DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Sciencemadness Wiki. (2020). Glutamic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Glutamic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

The Unseen Architects: A Technical Guide to the Biological Significance of D-Amino Acid Alpha-Amides

Foreword

In the central dogma of molecular biology, L-amino acids are the canonical building blocks of life, meticulously assembled into proteins by the ribosomal machinery. For decades, their stereoisomers, the D-amino acids, were largely relegated to the realm of "unnatural" molecules, primarily associated with the cell walls of bacteria. However, a paradigm shift in our understanding has been underway, revealing that D-amino acids and their derivatives are not merely biological curiosities but are, in fact, crucial players in a vast array of physiological processes across kingdoms of life.[1][2][3] This guide delves into a specific, and particularly significant, class of these molecules: D-amino acid alpha-amides. The C-terminal amidation of peptides is a common post-translational modification that can dramatically alter their biological activity. When this modification is combined with the incorporation of a D-amino acid at the C-terminus, it gives rise to a molecule with unique properties that are increasingly being harnessed for therapeutic benefit. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the synthesis, biological roles, and therapeutic potential of D-amino acid alpha-amides, grounded in field-proven insights and methodologies.

I. The Genesis of Chirality and Stability: Synthesis of D-Amino Acid Alpha-Amides

The generation of D-amino acid alpha-amides can be achieved through both chemical and enzymatic routes. The choice of method is often dictated by the desired scale, purity requirements, and the specific amino acid side chain.

A. Chemical Synthesis: Crafting the Mirror Image

The chemical synthesis of peptides containing D-amino acid amides has evolved to offer precise control over stereochemistry and sequence.[4][5] Traditional methods often involved the resolution of racemic mixtures, which is inherently inefficient.[4][5] Modern enantioselective approaches, however, allow for the direct synthesis of the desired D-enantiomer.

One notable strategy is the use of a cinchona alkaloid-catalyzed aza-Henry reaction, which can be integrated with umpolung amide synthesis to produce D-amino acid amides from simple aliphatic aldehydes in a three-step process.[4][5] This method provides a versatile platform for accessing a variety of D-amino acid amides.

Experimental Protocol: Enantioselective Synthesis of a D-α-Amino Amide from an Aliphatic Aldehyde

This protocol is a conceptualized representation based on the principles described by Schwieter and Johnston.[4]

Step 1: Aza-Henry Reaction

-

To a solution of the aliphatic aldehyde (1.0 equiv.) and a suitable sulfone (1.0 equiv.) in toluene (0.3 M), add the cinchona alkaloid catalyst (12 mol%).

-

Cool the reaction mixture to -50 °C.

-

Add CsOH·H₂O (1.3 equiv.), nitroethane (10 equiv.), and bromonitromethane (1.5 equiv.).

-

Stir the reaction at -50 °C until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting β-amino-α-bromonitroalkane by flash column chromatography.

Step 2: Umpolung Amide Synthesis

-

Dissolve the purified bromonitroalkane (1.0 equiv.) in dimethyl ether (DME) (0.2 M).

-

Add H₂O (5 equiv.), (S)-α-methylbenzylamine (1.2 equiv.), K₂CO₃ (3 equiv.), and N-iodosuccinimide (NIS) (0.1 equiv.).

-

Maintain the reaction at 0 °C under an O₂ atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction by adding water and extracting with an organic solvent.

-

Dry, filter, and concentrate the organic layer.

-

Purify the resulting D-α-amino amide by flash column chromatography.

Step 3: Deprotection (if necessary)

-

If a protecting group is used on the amine (e.g., benzyl), it can be removed by standard methods such as catalytic hydrogenation (e.g., H₂, Pd/C).

B. Enzymatic Synthesis: Nature's Chiral Catalysts

Enzymatic methods for producing D-amino acids and their derivatives are gaining prominence due to their high stereoselectivity, mild reaction conditions, and environmental friendliness.[6][7] Several classes of enzymes are employed for the synthesis of D-amino acids, which can then be incorporated into peptides and amidated.[7][8]

| Enzyme Class | Catalytic Function |

| D-Hydantoinase & D-Carbamoylase | A two-enzyme system that converts a racemic mixture of hydantoins to the corresponding D-amino acid.[9] |

| D-Amino Acid Aminotransferase | Catalyzes the stereospecific transamination of α-keto acids to D-amino acids.[6] |

| D-Amino Acid Dehydrogenase | Catalyzes the reductive amination of α-keto acids to D-amino acids in a single step.[6] |

| D-Aminopeptidase | Can be used in the kinetic resolution of racemic amino acid amides to produce D-amino acids.[10] |

The "hydantoinase process" is a well-established industrial method for the production of D-amino acids.[8][9] This process utilizes a hydantoin racemase, a D-hydantoinase, and a D-carbamoylase to convert a racemic hydantoin into the corresponding D-amino acid with high optical purity.

Workflow: Enzymatic Production of a D-Amino Acid via the Hydantoinase Process

Caption: The hydantoinase process for D-amino acid production.

II. The Biological Imperative: Roles of D-Amino Acid Alpha-Amides

The presence of a D-amino acid, particularly at the C-terminus and in an amidated form, confers significant biological advantages. These molecules are found in a wide range of organisms, from bacteria to humans, where they perform diverse and critical functions.[1][2][11][12]

A. Enhancing Stability and Evading Degradation

One of the most well-documented roles of D-amino acids in peptides is to provide resistance to proteolytic degradation.[11][12][13] Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize L-amino acid residues. By incorporating a D-amino acid, the peptide becomes a poor substrate for these enzymes, significantly extending its biological half-life. The C-terminal amide also contributes to stability by mimicking the peptide bond and protecting against carboxypeptidases.

B. Modulating Receptor Binding and Activity

The stereochemistry of an amino acid can have a profound impact on how a peptide interacts with its receptor. In some cases, the D-enantiomer of a peptide exhibits a higher binding affinity for its target compared to the native L-peptide.[13] This can be due to a more favorable conformation for binding or altered on/off rates. The crustacean hyperglycemic hormone (CHH), for example, exists as two enantiomers with either a D- or L-phenylalanine at the third position, and these enantiomers have different effects on the timing and intensity of physiological processes.[14]

C. Neurotransmission and Neuromodulation

Free D-amino acids, such as D-serine and D-aspartate, are now recognized as important signaling molecules in the mammalian brain.[15][16] They act as co-agonists at the NMDA receptor, a key player in learning, memory, and synaptic plasticity.[15] While much of the research has focused on free D-amino acids, the presence of D-amino acid-containing peptides with alpha-amides in the nervous system suggests they may also play a role in neuromodulation. For instance, D-alanine has been detected in the brain and is known to bind to the NMDA receptor.[15][17]

Signaling Pathway: D-Serine as a Co-agonist at the NMDA Receptor

Caption: D-Serine acts as a crucial co-agonist for NMDA receptor activation.

D. Host Defense and Antimicrobial Activity

Many naturally occurring antimicrobial peptides (AMPs) contain D-amino acids.[11][12] These peptides are a key component of the innate immune system in many organisms. The presence of D-amino acids not only enhances their stability against bacterial proteases but can also be crucial for their mechanism of action, which often involves disrupting the bacterial cell membrane.[12] For example, gramicidin, tyrocidine, and valinomycin are all potent antibiotics that contain D-amino acids.[2]

III. Therapeutic Frontiers: D-Amino Acid Alpha-Amides in Drug Development

The unique properties of D-amino acid alpha-amides make them highly attractive for the development of novel therapeutics.[4][18] By strategically incorporating these motifs into peptide-based drugs, it is possible to overcome many of the traditional limitations of peptide therapeutics, such as poor stability and bioavailability.[13]

A. Enhancing Pharmacokinetic Profiles

The increased resistance to proteolysis conferred by D-amino acids and the C-terminal amide directly translates to a longer in vivo half-life.[13] This allows for less frequent dosing and a more sustained therapeutic effect. N-alkylation of the amide bond is another strategy used in conjunction with D-amino acid substitution to further enhance stability.[19]

B. Improving Potency and Selectivity

As previously discussed, the stereochemistry of a peptide can significantly influence its interaction with its target receptor. In drug design, this can be exploited to develop more potent and selective agonists or antagonists. A D-amino acid scan, where each amino acid in a peptide is systematically replaced with its D-enantiomer, is a common strategy to probe the conformational requirements for activity and to identify positions where a D-amino acid substitution can enhance potency.[19]

C. Overcoming Drug Resistance

In the context of antimicrobial drug development, peptides containing D-amino acid alpha-amides can be effective against drug-resistant strains of bacteria.[18] Their mechanism of action, often involving membrane disruption, is less susceptible to the development of resistance compared to traditional antibiotics that target specific metabolic pathways.

Table: Comparison of L- and D-Amino Acid-Containing Peptides in a Therapeutic Context

| Property | L-Amino Acid Peptide | D-Amino Acid Alpha-Amide Peptide | Rationale |

| Proteolytic Stability | Low | High | D-amino acids are not recognized by most proteases. The C-terminal amide protects against carboxypeptidases. |

| In Vivo Half-life | Short | Long | Increased stability leads to slower clearance. |

| Bioavailability | Poor | Improved | Enhanced stability can lead to better absorption and distribution. |

| Immunogenicity | Can be high | Generally lower | Less likely to be processed and presented by antigen-presenting cells. |

| Receptor Binding | Native affinity | Can be higher, lower, or unchanged | Dependent on the specific residue and its role in the peptide-receptor interaction. |

IV. Analytical Methodologies

The analysis of D-amino acid alpha-amides requires techniques that can distinguish between stereoisomers.

Experimental Protocol: Chiral HPLC for the Separation of D- and L-Amino Acid Amide Enantiomers

-

Column: A chiral stationary phase (CSP) column is essential. Examples include cyclodextrin-based, macrocyclic antibiotic-based (e.g., teicoplanin), or Pirkle-type columns.

-

Mobile Phase: The mobile phase composition will depend on the specific column and analyte. A typical mobile phase for reversed-phase chiral HPLC might consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Sample Preparation: Dissolve the sample containing the D- and L-amino acid amide enantiomers in the mobile phase.

-

Injection: Inject a small volume of the sample onto the HPLC system.

-

Detection: Use a UV detector set to a wavelength where the amide bond absorbs (typically around 210-220 nm).

-

Analysis: The D- and L-enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

V. Future Perspectives

The field of D-amino acid research is rapidly expanding, and our understanding of the biological significance of D-amino acid alpha-amides is continually evolving. Future research will likely focus on:

-

Discovering novel, naturally occurring D-amino acid alpha-amides and elucidating their physiological roles.

-

Developing more efficient and scalable synthetic methods for the production of these molecules.

-

Designing novel peptide and peptidomimetic therapeutics that leverage the unique properties of D-amino acid alpha-amides for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.

-

Investigating the role of D-amino acid alpha-amides in complex biological systems , such as the gut microbiome and its interaction with the host.

The "mirror-image" world of D-amino acids and their amidated derivatives holds immense potential for both fundamental biological discovery and the development of the next generation of therapeutics.

VI. References

-

Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Publishing.

-

Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective Synthesis of D-α-Amino Amides from Aliphatic Aldehydes. PubMed.

-

Distribution, industrial applications, and enzymatic synthesis of D-amino acids. (2025). ResearchGate.

-

New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC.

-

Advances in Enzymatic Synthesis of D-Amino Acids. (2020). PMC.

-

Enantioselective Synthesis of ᴅ-ɑ-Amino Amides. Thieme Chemistry.

-

[Applications and synthesis of D-amino acids]. (2025). PubMed.

-

BIOLOGICAL ROLE OF D-α-AMINO ACIDS AND THEIR OCCURENCE IN FOODSTUFFS.

-

D-Amino acid - Wikipedia.

-

Enzymatic Production of D-Amino Acids. ResearchGate.

-

Practical method for the synthesis of D- or L-.alpha.-amino acids by the alkylation of (+)- or (-)-pseudoephedrine glycinamide. Journal of the American Chemical Society.

-

New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. (2018). PMC.

-

d-amino acid metabolic versatility as a common adaptive strategy in the Mariana Trench microbiome. (2025). mSystems.

-

D-Amino Acids in the Nervous and Endocrine Systems. (2016). Semantic Scholar.

-

Synthesis of Amino Acids. (2022). Chemistry LibreTexts.

-

Watching at the « D » side: D-amino acids and their significance in neurobiology. (2016). Lake Como School of Advanced Studies.

-

The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020). Books.

-

Different transcription regulation routes are exerted by l- and d-amino acid enantiomers of peptide hormones. (2014). Company of Biologists Journals.

-

Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. (2016). MDPI.

-

d‐amino acids: new functional insights. PMC.

-

The importance of amide protons in peptide drug development.

-

D-Amino Acids in the Nervous and Endocrine Systems. (2016). PMC.

-

Amides | Chemistry | Research Starters. EBSCO.

-

Analytical Chemistry and Biochemistry of D‐Amino Acids. (2025). ResearchGate.

-

Analysis of D-Amino Acids: Relevance in Human Disease. (2022). LCGC International.

-

Biosensors for D-Amino Acids: Detection Methods and Applications. (2020). PMC.

-

The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Benchchem.

-

Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. (2020). MDPI.

-

The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC.

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021). PMC.

-

Peptides & Amino Acids for Beginners: Understanding the Basics. Bachem.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. D-Amino acid - Wikipedia [en.wikipedia.org]

- 3. d‐amino acids: new functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of d -α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00064E [pubs.rsc.org]

- 5. Enantioselective Synthesis of D-α-Amino Amides from Aliphatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Applications and synthesis of D-amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. journals.biologists.com [journals.biologists.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Watching at the « D » side: D-amino acids and their significance in neurobiology – Société des Neurosciences [neurosciences.asso.fr]

- 17. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. par.nsf.gov [par.nsf.gov]

Methodological & Application

protocol for using D-Glutamic acid alpha-amide HCl in peptide synthesis

Application Note: Protocol for Using D-Glutamic Acid -Amide HCl in Peptide Synthesis

1Abstract & Scope

This technical guide details the protocol for utilizing D-Glutamic acid

This guide addresses the unique challenges posed by this reagent:

Pre-Synthesis Considerations

Chemical Identity & Structure

It is critical to distinguish this reagent from D-Glutamine.[1]

-

Reagent: D-Glutamic acid

-amide (D-Isoglutamine).[1] -

Functionality: The

-carboxyl is amidated ( -

Role: Acts as a C-terminal stopper .[1] Since the

-carbon is already amidated, chain elongation can only occur at the N-terminus or the side chain.

The "Salt" Factor

The HCl salt form confers stability but prevents direct reaction. It must be neutralized in situ to release the nucleophilic amine.

-

Risk: Over-neutralization (excess base) can lead to racemization of the incoming activated amino acid or side-reactions on the free

-carboxyl.[1] -

Solution: Use a controlled stoichiometry (1.0 eq) of a non-nucleophilic base (DIPEA or NMM).

Side-Chain Management[1]

-

Scenario A: Protected Side Chain (Recommended). Using H-D-Glu(OtBu)-NH

[1]·HCl . This is the "Gold Standard" allowing standard coupling conditions. -

Scenario B: Free Side Chain (High Risk). Using H-D-Glu-NH

[1]·HCl . Requires strict chemoselectivity to prevent O-acylation of the

Decision Tree & Workflow

Caption: Workflow selection based on side-chain protection status. Note the divergence in solvent choice and coupling reagents.

Experimental Protocols

Protocol A: The "Gold Standard" (Side-Chain Protected)

Reagent: H-D-Glu(OtBu)-NH

Materials:

-

Reagent: H-D-Glu(OtBu)-NH

[1][2]·HCl (1.0 eq) -

Incoming AA: Fmoc-Xaa-OH (1.1 – 1.2 eq)[1]

-

Coupling Reagent: HATU (1.1 eq) or PyBOP (1.1 eq)[1]

-

Solvent: Anhydrous DMF

Procedure:

-

Activation: In a vial, dissolve Fmoc-Xaa-OH (1.2 mmol) and HATU (1.1 mmol) in DMF (5 mL). Add DIPEA (2.2 mmol) to activate the carboxylate. Stir for 30 seconds.

-

Salt Neutralization: In a separate reaction vessel, dissolve H-D-Glu(OtBu)-NH

·HCl (1.0 mmol) in DMF (3 mL). Add exactly 1.0 equivalent of DIPEA (1.0 mmol) to neutralize the HCl.-

Note: Do not use excess base here; the activated species already contains base.[1]

-

-

Coupling: Transfer the activated Fmoc-Xaa solution into the D-Glu vessel.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by HPLC or TLC.

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO

, 5% Citric Acid (or KHSO -

Deprotection: The C-terminal amide is permanent.[1] The side-chain OtBu is removed during the final TFA cleavage step (typically 95% TFA).

Protocol B: The "Free Acid" Route (Unprotected Side Chain)

Reagent: H-D-Glu-NH

Critical Modification: Use Active Esters (OSu) or Carbodiimides (DIC) which react preferentially with amines over carboxylates in the absence of excess base.[1]

Procedure:

-

Solubilization: Dissolve H-D-Glu-NH

·HCl (1.0 mmol) in a mixture of DMF:DMSO (4:1) . The free acid/amide/salt combo is polar and may not dissolve in pure DMF. -

Neutralization: Add N-Methylmorpholine (NMM) (1.0 mmol).

-

Why NMM? It is a weaker base than DIPEA and reduces the risk of activating the side-chain carboxylate or racemizing the incoming amino acid.

-

-

Coupling (Choose ONE):

-

Monitoring: Monitor disappearance of the amine (ninhydrin test is difficult in solution; use HPLC).

-

Workup: Since the product has a free carboxylic acid, do not wash with NaHCO

(product will go into the aqueous layer).[1]

Quantitative Data & Solvent Compatibility

| Parameter | Protected (OtBu) | Free Side Chain (COOH) |

| Solubility (DMF) | High | Low (Requires DMSO) |

| Solubility (Water) | Low | High |

| Coupling Efficiency | >95% (1-2 hrs) | 70-85% (4-16 hrs) |

| Side Reaction Risk | Low | Moderate (O-acylation) |

| Preferred Base | DIPEA | NMM |

| Preferred Activator | HATU / PyBOP | DIC / HOBt / OSu esters |

Troubleshooting & Causality

Problem: Gelation during reaction

-

Cause: D-Glu-NH

derivatives are prone to hydrogen bonding (amide + acid).[1] -

Fix: Add LiCl (0.4M) to the reaction mixture (pseudoproline effect) or increase DMSO concentration to disrupt H-bonds.

Problem: Low Yield with Free Side Chain

-

Cause: Formation of the "Glutimide" or Pyroglutamate-like structures, or simply poor solubility of the zwitterion.

-

Fix: Ensure the HCl is fully neutralized. If using DIC, ensure HOBt is present to prevent O-acylurea rearrangement. Switch to Protocol A (Protected Side Chain) if possible.

Problem: Racemization of Incoming Amino Acid

-

Cause: Excess base (DIPEA) promotes proton abstraction from the

-carbon of the activated incoming amino acid (oxazolone formation).[1] -

Fix: Use Collidine or NMM instead of DIPEA. Pre-activate the incoming amino acid for only 30-60 seconds before adding to the D-Glu solution.

References

-

Albericio, F., & Tyley, A. (2014).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for coupling reagents and side-chain protection strategies).

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1] Link

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

-

PubChem Compound Summary. (2023). "D-Isoglutamine." National Center for Biotechnology Information. Link

enzymatic resolution methods involving D-Glutamic acid alpha-amide

Application Note: Enzymatic Resolution and Utilization of D-Glutamic Acid -Amide

Part 1: Executive Summary & Strategic Rationale

The "Alpha-Amide" Distinction

In the context of Glutamic acid derivatives, nomenclature is critical.

- -Amide: L-Glutamine (Standard amino acid).

- -Amide: L/D-Isoglutamine.[1]

D-Isoglutamine is the specific stereoisomer required for the biological activity of Muramyl Dipeptide (MDP) , a potent immune system stimulant used in vaccine adjuvants. Chemical synthesis of D-Isoglutamine from D-Glutamic acid often requires complex protection/deprotection steps to distinguish the

Enzymatic Resolution offers a superior route by utilizing the inherent regioselectivity and stereoselectivity of amidases, bypassing the need for extensive protecting group chemistry.

Biocatalytic Strategies

We present two distinct workflows based on the desired end-product:

-

Subtractive Resolution (Target: D-Isoglutamine): Uses an L-Amino Acid Amidase (L-AAA) to hydrolyze the L-isomer of a racemic mixture, leaving the desired D-Isoglutamine intact.

-

Direct Hydrolysis (Target: D-Glutamic Acid): Uses a D-Amino Acid Amidase (D-AAA) to selectively hydrolyze the amide bond of D-Isoglutamine to yield pure D-Glutamic acid.

Part 2: Mechanism of Action & Pathway Visualization

The Stereoselective Filter

The core of this application relies on the "stereochemical gate" of the enzyme's active site.

-

L-AAA (Pseudomonas sp.): The active site accommodates the L-configuration, positioning the

-amide for nucleophilic attack by a catalytic water molecule (often Zinc-activated). The D-isomer is sterically excluded. -

D-AAA (Ochrobactrum anthropi): Possesses a "mirror-image" binding pocket (often involving a specific Tyrosine/Serine dyad) that strictly accepts D-configurations.

Workflow Diagram (Graphviz)

Caption: Divergent enzymatic pathways for processing DL-Isoglutamine. Route A isolates the amide; Route B isolates the acid.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of D-Isoglutamine (Subtractive Resolution)

Objective: Isolate D-Isoglutamine by selectively hydrolyzing the L-isomer. Enzyme: L-Amino Acid Amidase (e.g., from Pseudomonas putida ATCC 12633 or commercial Aminoacylase I if using N-acetyl derivatives, but here we assume free amide amidase).

1. Reagents & Buffer Preparation

-

Substrate: DL-Isoglutamine (50 mM).

-

Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Cofactor: 1 mM MnCl

(Many amidases are metalloenzymes requiring Mn -

Enzyme Stock: L-Amidase lyophilized powder (reconstituted to 10 U/mL).

2. Reaction Setup

-

Dissolve 1.46 g of DL-Isoglutamine (MW ~146.14) in 200 mL of Phosphate Buffer.

-

Adjust pH to 7.5 using 1M NaOH or HCl. Note: Hydrolysis releases ammonia, which may raise pH; however, the simultaneous release of the carboxylic acid (L-Glu) tends to buffer this or lower it. Continuous monitoring is required.

-

Add MnCl

to a final concentration of 1 mM. -

Initiate reaction by adding 100 Units of L-Amidase.

-

Incubate at 37°C with orbital shaking (150 rpm).

3. Monitoring & Termination

-

Checkpoint: Monitor the reaction via HPLC (see Analytical Methods) every 2 hours.

-

Endpoint: The reaction is complete when L-Isoglutamine is undetectable (<1%) and conversion reaches exactly 50%.

-

Termination: Heat shock (80°C for 10 mins) or acidification to pH 3.0 to denature the enzyme.

4. Purification (Critical Step)

Since the product (D-Isoglutamine) is an amide and the byproduct (L-Glu) is a di-acid:

-

Ion Exchange: Pass the supernatant through a cation-exchange column (e.g., Dowex 50W) in the H+ form.

-

Elution:

-

Wash with water to remove free L-Glutamic acid (which binds less strongly due to the

-COOH reducing the pI). -

Elute D-Isoglutamine with a gradient of 0.5 M - 1.0 M NH

OH.

-

-

Crystallization: Concentrate the amide fraction and crystallize from Ethanol/Water.

Protocol B: Production of D-Glutamic Acid (Direct Hydrolysis)

Objective: Produce D-Glutamic acid from D-Isoglutamine (or DL-mix). Enzyme: D-Amino Acid Amidase (DAA) from Ochrobactrum anthropi SV3.[2][3][4]

1. Reagents

-

Substrate: DL-Isoglutamine (or crude D-amide fraction from Protocol A).

-

Buffer: 50 mM Tris-HCl, pH 9.0 (Note the higher pH optimum for O. anthropi DAA).

-

Enzyme: Recombinant DAA (expressed in E. coli).

2. Reaction Setup

-

Dissolve substrate (100 mM) in Tris-HCl buffer (pH 9.0).

-

Add DAA enzyme (20 U/mmol substrate).

-

Incubate at 45°C . O. anthropi enzymes often exhibit higher thermal stability.

3. Process Control

-

Ammonia Management: This reaction releases stoichiometric ammonia.

-

Self-Validating Step: Use a colorimetric ammonia assay (Nessler’s reagent) to track conversion in real-time. 100% conversion of the D-isomer corresponds to 50% total ammonia release (if starting with racemate).

Part 4: Analytical Methods & Validation

High-Performance Liquid Chromatography (HPLC)

To ensure "Trustworthiness" (Part 2), you must validate enantiomeric excess (ee).[5] Standard C18 columns cannot separate these enantiomers.

Method 1: Ligand Exchange Chromatography (Standard)

-

Column: Chiralpak MA(+) or Sumichiral OA-5000.

-

Mobile Phase: 2 mM CuSO

in water. -

Principle: The copper ion forms a diastereomeric complex with the amino acid/amide and the chiral stationary phase.

-

Detection: UV at 254 nm.

Method 2: Crown Ether Columns

-

Column: Crownpak CR(+).

-

Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10).

-

Note: Excellent for free amino acids but requires low pH, which ensures the amine is protonated (

) to bind the crown ether.

Data Summary Table

| Parameter | Protocol A (L-Amidase) | Protocol B (D-Amidase) |

| Target Product | D-Isoglutamine | D-Glutamic Acid |

| Enzyme Source | Pseudomonas putida | Ochrobactrum anthropi |

| Optimum pH | 7.5 - 8.0 | 9.0 |

| Temperature | 30 - 37°C | 40 - 45°C |

| Theoretical Yield | 50% (from racemate) | 50% (from racemate) |

| Purification Logic | Charge difference (Amide vs Acid) | Charge difference (Acid vs Amide) |

| Key Application | Muramyl Dipeptide Synthesis | Peptidoglycan Inhibitors |

Part 5: Troubleshooting & Expert Insights

-

Spontaneous Hydrolysis: Glutamine and Isoglutamine are unstable at extreme pH or high temperatures, cyclizing to Pyroglutamic acid .

-

Control: Keep reaction temperatures below 50°C. Store substrates at -20°C.

-

Validation: Check HPLC for a peak corresponding to Pyroglutamic acid (usually elutes earlier).

-

-

Substrate Inhibition: High concentrations (>500 mM) of amide can inhibit DAA.

-

Solution: Use a fed-batch approach, adding solid DL-Isoglutamine incrementally as the reaction proceeds.

-

-

Enzyme Immobilization: For industrial scale, immobilize the amidase on Eupergit C or similar epoxy-activated resins. This stabilizes the enzyme against the pH shifts caused by ammonia release.

References

-

Asano, Y., et al. (1989).[6] "A new D-stereospecific amino acid amidase from Ochrobactrum anthropi."[2][3][4][6] Biochemical and Biophysical Research Communications.

-

Okazaki, S., et al. (2007). "Crystal structure and functional characterization of a D-stereospecific amino acid amidase from Ochrobactrum anthropi SV3." Acta Crystallographica Section D.

-

Komeda, H., & Asano, Y. (2000).[6] "Gene cloning and biochemical characterization of D-stereospecific amino acid amidase from Ochrobactrum anthropi SV3." European Journal of Biochemistry.

-

Guinand, M., et al. (1984). "Enzymatic preparation of an immunostimulant... N-acetylmuramyl-L-alanyl-D-isoglutamine."[1] European Journal of Biochemistry.

-

BenchChem. "Technical Guide to the Racemic Mixture of DL-Glutamine." (General reference for physicochemical properties).

Sources

- 1. Enzymatic preparation of an immunostimulant, the disaccharide-dipeptide, N-acetyl-beta-D-glucosaminyl-(1----4)-N-acetylmuramyl-L-alanyl-D-is ogl utamine, from a bacterial peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new D-stereospecific amino acid amidase from Ochrobactrum anthropi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pu-toyama.ac.jp [pu-toyama.ac.jp]

- 4. Crystal structure and functional characterization of a D-stereospecific amino acid amidase from Ochrobactrum anthropi SV3, a new member of the penicillin-recognizing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deduced catalytic mechanism of d-amino acid amidase from Ochrobactrum anthropi SV3 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis of D-Glutamic Acid α-Amide HCl: A Guide to Protecting Group Strategies

Introduction

D-Glutamic acid and its derivatives are fundamental components in the landscape of pharmaceutical research and development. The α-amide of D-glutamic acid, in particular, serves as a crucial building block for a variety of bioactive peptides and small molecule therapeutics. Its trifunctional nature, possessing an α-amino group, a γ-carboxylic acid, and an α-amide, necessitates a carefully orchestrated protecting group strategy to achieve regioselective modifications and successful synthesis of the target molecule. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting groups for D-glutamic acid α-amide hydrochloride. We will delve into the rationale behind experimental choices, provide detailed protocols, and explore orthogonal strategies that are paramount for complex synthetic routes.

The Strategic Imperative of Orthogonal Protection

The synthesis of complex molecules derived from D-glutamic acid α-amide hinges on the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential chemical transformations at specific functional groups.[1] The choice of protecting groups for the α-amino and γ-carboxyl functions must be carefully considered to ensure compatibility with reaction conditions and the stability of the α-amide.

A typical orthogonal protection scheme for D-glutamic acid derivatives involves an acid-labile group for the side chain and a base-labile group for the α-amino terminus, or vice versa. This approach is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1][2]

Protecting the α-Amino Group: A Comparative Analysis

The α-amino group is the primary site for peptide bond formation. Its temporary protection is essential to prevent undesired side reactions.[1] The most common N-terminal protecting groups in peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Fmoc Group: The Workhorse of Modern SPPS

The Fmoc group is favored in many synthetic strategies due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.[2]

-

Mechanism of Deprotection: The Fmoc group is removed via a β-elimination mechanism, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The piperidine acts as a base, abstracting the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate bond and liberation of the free amine.[2]

The Boc Group: A Classic and Robust Choice

The Boc group is a widely used, acid-labile protecting group for amines.[3] Its stability under a broad range of nucleophilic and basic conditions makes it a valuable orthogonal partner to base-labile or hydrogenolysis-cleavable groups.[3]

-

Mechanism of Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3]

The Cbz (Z) Group: A Versatile Alternative

The benzyloxycarbonyl (Cbz or Z) group is another important amine protecting group, removable by catalytic hydrogenolysis or strong acids.[4] This provides an additional layer of orthogonality.

-

Deprotection Strategies:

-

Catalytic Hydrogenolysis: This is a mild and clean method involving hydrogen gas and a palladium catalyst (e.g., Pd/C).[5][6]

-

Acid-Catalyzed Cleavage: Strong acids like HBr in acetic acid can also be used, although this method is harsher and may not be suitable for all substrates.[4] Recently, milder acid-based methods have been developed.[7][8]

-

| Protecting Group | Cleavage Conditions | Orthogonality |

| Fmoc | 20% Piperidine in DMF[9] | Orthogonal to acid-labile groups (e.g., Boc, OtBu) and hydrogenolysis-labile groups (e.g., Cbz, Bzl). |

| Boc | TFA/DCM (1:1)[3] | Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz, Bzl). |

| Cbz (Z) | H₂/Pd/C or strong acid (e.g., HBr/AcOH)[4][5] | Orthogonal to acid-labile (mild conditions) and base-labile groups. |

Table 1: Comparison of Common α-Amino Protecting Groups.

Protecting the γ-Carboxylic Acid: Preventing Unwanted Side Reactions

The side-chain carboxyl group of glutamic acid must be protected to prevent it from participating in undesired reactions, such as amide bond formation during peptide coupling.[10]

The tert-Butyl (OtBu) Ester: The Gold Standard in Fmoc Chemistry

The tert-butyl ester is the most widely used protecting group for the glutamic acid side chain in Fmoc-based SPPS.[10]

-

Key Properties:

-

Stability: The OtBu group is exceptionally stable under the basic conditions used for Fmoc deprotection (piperidine).[10]

-

Acid Lability: It is readily cleaved under strongly acidic conditions, typically with TFA, which is often used for the final deprotection and cleavage from the solid support.[10]

-

The Benzyl (Bzl) Ester: A Tool for Fragment Synthesis

The benzyl ester offers orthogonality to both base-labile Fmoc groups and some acid-labile protecting groups, making it suitable for the synthesis of protected peptide fragments.[11]

-

Deprotection: The Bzl group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd/C), which does not affect most other common protecting groups.[6][12] However, it's important to note that some partial cleavage can occur during repeated piperidine treatments for Fmoc removal.[11]

The Allyl (OAll) Ester: For Advanced Orthogonal Strategies

The allyl ester provides an additional level of orthogonality, as it is stable to both acidic and basic conditions commonly used in peptide synthesis.[1]

-

Deprotection: The OAll group is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[13][14] This allows for on-resin side-chain modifications.[13]

| Protecting Group | Cleavage Conditions | Orthogonality |

| tert-Butyl (OtBu) | Strong Acid (e.g., TFA)[10] | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Bzl, Cbz) groups. |

| Benzyl (Bzl) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[6] | Orthogonal to base-labile (Fmoc) and acid-labile (Boc, OtBu) groups. |

| Allyl (OAll) | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[13] | Orthogonal to both acid- and base-labile groups. |

Table 2: Comparison of Common γ-Carboxyl Protecting Groups.

The α-Amide: An Often-Overlooked Functional Group

The primary α-amide of D-glutamic acid α-amide HCl is generally stable under many of the conditions used for peptide synthesis. However, under certain circumstances, particularly with adjacent reactive side chains or harsh reaction conditions, protection of the amide nitrogen may be necessary. The trityl (Trt) group is a common choice for protecting the side-chain amides of asparagine and glutamine and could be adapted for this purpose.[1] The Trt group is acid-labile.[1]

Experimental Protocols

Protocol 1: Fmoc Protection of the α-Amino Group

This protocol describes the N-terminal protection of D-glutamic acid α-amide HCl with Fmoc-OSu.

Materials:

-

D-Glutamic acid α-amide HCl

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

Procedure:

-

Dissolve D-Glutamic acid α-amide HCl (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with cold 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-D-Glutamic acid α-amide.

Protocol 2: tert-Butyl (OtBu) Protection of the γ-Carboxylic Acid

This protocol details the esterification of the γ-carboxyl group of N-protected D-glutamic acid α-amide.

Materials:

-

N-protected D-Glutamic acid α-amide (e.g., Fmoc-D-Glu-α-amide)

-

Isobutylene

-

Dichloromethane (DCM)

-

Concentrated sulfuric acid (catalytic amount)

Procedure:

-

Suspend the N-protected D-Glutamic acid α-amide in dichloromethane in a pressure-resistant vessel.

-

Cool the suspension to -78 °C.

-

Carefully condense isobutylene (a significant excess) into the vessel.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Seal the vessel and allow it to warm to room temperature, stirring for 48-72 hours.

-

Cool the vessel back to -78 °C before carefully venting.

-

Allow the excess isobutylene to evaporate.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Protocol 3: Orthogonal Deprotection Workflow

This section outlines the selective deprotection of Fmoc and OtBu groups.

A. Fmoc Deprotection

-

Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.[9]

-

Filter and repeat the treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF, followed by DCM, to remove the piperidine and the dibenzofulvene-piperidine adduct.[2][9]

B. OtBu Deprotection (and Cleavage from Resin)

-

Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[10][15]

-

Incubate the mixture at room temperature for 2-4 hours.[11]

-

Filter the resin and collect the filtrate.

-

Precipitate the deprotected peptide by adding the filtrate to cold diethyl ether.[11]

-

Centrifuge or filter to collect the crude peptide.

Visualization of Orthogonal Strategy

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 8. tdcommons.org [tdcommons.org]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. kohan.com.tw [kohan.com.tw]

- 14. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Strategic Derivatization of D-Glutamic Acid α-Amide: Reaction Conditions and Protocols for Enhanced Analysis

An Application Note and Protocol Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

D-Glutamic acid α-amide, a key chiral building block and metabolite, presents unique analytical challenges due to its polar nature and the presence of multiple reactive functional groups. Effective analysis, whether for quantification, purity assessment, or metabolic studies, necessitates chemical derivatization to enhance its chromatographic behavior and detectability. This comprehensive guide provides an in-depth exploration of reaction conditions for derivatizing D-Glutamic acid α-amide, tailored for researchers, scientists, and drug development professionals. We move beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind protocol choices. This document offers detailed, field-proven protocols for both chiral analysis via High-Performance Liquid Chromatography (HPLC) and volatility enhancement for Gas Chromatography-Mass Spectrometry (GC-MS), complete with troubleshooting insights and visual guides to empower researchers in achieving robust and reproducible results.

The Analytical Imperative for Derivatization

D-Glutamic acid α-amide possesses a primary amine, a primary amide, and a carboxylic acid. These functional groups impart high polarity, making the molecule non-volatile and prone to poor peak shape in gas chromatography.[1] In liquid chromatography, it lacks a strong chromophore or fluorophore, resulting in poor detection sensitivity with common UV-Vis or fluorescence detectors.[2][3]

Derivatization addresses these challenges by chemically modifying the analyte to:

-

Increase Volatility: For GC analysis, polar functional groups are masked with nonpolar moieties, making the molecule volatile enough to travel through the GC column.

-

Enhance Detector Response: A chromophore or fluorophore is attached to the molecule, dramatically increasing its response for UV-Vis or fluorescence detection in HPLC.[2][3]

-

Enable Chiral Separation: For resolving enantiomers (D- and L- forms), a chiral derivatizing agent is used to convert the enantiomers into diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[4][5]

Strategic Selection of a Derivatization Pathway

The choice of derivatization strategy is dictated by the analytical objective and the available instrumentation. The following decision-making framework, illustrated in the diagram below, guides the selection process.

Figure 3. Chiral derivatization workflow using Marfey's Reagent.

Experimental Protocol

-

Sample Preparation: Prepare a stock solution of D-Glutamic acid α-amide (and its L-enantiomer, if creating a racemic standard) at approximately 1 mg/mL in water or a suitable buffer.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

-

50 µL of the amino acid amide solution.

-

100 µL of 1 M sodium bicarbonate solution.

-

-

Reagent Addition: Prepare a 1% (w/v) solution of Marfey's Reagent in acetone. Add 200 µL of this solution to the microcentrifuge tube. Insight: Marfey's reagent is not stable in aqueous solutions and should be prepared fresh in an organic solvent like acetone.

-

Reaction Incubation: Vortex the mixture and incubate at 40°C for 90 minutes in a water bath or heating block.

-

Quenching the Reaction: After incubation, cool the tube to room temperature. Add 50 µL of 2 M HCl to quench the reaction by neutralizing the excess bicarbonate and stopping further derivatization. Causality: Acidification ensures the analyte is in a single protonation state for consistent chromatography and stops the reaction by protonating any remaining unreacted amines.

-

Sample Preparation for HPLC: Evaporate the acetone, if necessary, under a gentle stream of nitrogen. Dilute the sample with the mobile phase to a suitable concentration and filter through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol III Overview: Fluorescent Labeling with FMOC-Cl

For sensitive quantification without chiral separation, fluorescent labeling agents are ideal. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used pre-column derivatization reagent that reacts with both primary and secondary amines to form highly fluorescent and UV-active derivatives.

[3][6][7]The reaction is rapid and produces stable products. H[3][8]owever, a key consideration is that excess FMOC-Cl can hydrolyze to FMOC-OH, which is also fluorescent and can interfere with the analysis if not chromatographically resolved from the analyte peaks.

[3]#### Data Summary: FMOC-Cl Derivatization Conditions

| Parameter | Condition | Rationale / Reference |

| Reagent | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Attaches a highly fluorescent/UV active tag. |

| Solvent | Borate Buffer / Acetonitrile | Reaction is performed in a buffered aqueous/organic mix. |

| pH | 9 - 11.4 | Basic pH deprotonates the amine for nucleophilic attack. |

| Time | 5 - 40 minutes | Reaction is generally rapid at room temperature. |

Conclusion

The successful derivatization of D-Glutamic acid α-amide hinges on a clear understanding of the analytical goal and the underlying chemistry of the chosen method. For GC-MS analysis, silylation with reagents like MTBSTFA provides the necessary volatility and thermal stability. For enantiomeric purity, chiral derivatizing agents such as Marfey's reagent are indispensable, converting enantiomers into separable diastereomers for HPLC analysis. By following these detailed protocols and understanding the causality behind each step, researchers can develop robust, reliable, and reproducible analytical methods for D-Glutamic acid α-amide, accelerating their research and development efforts.

References

- Rohadi, T., & Aulifa, D. L. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. AGROINTEK, 16(2), 481-490.

- Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(11), 779.

- Al-Saeed, F. A., et al. (2025). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry, 18(9), 106993.

- Jo, S., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.

- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-10.

- Pivari, F., et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-532.

- Bhushan, R., & Kumar, V. (2007). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids.

-

ResearchGate. (n.d.). Reaction of AAs with OPA and the thiol. Retrieved from [Link]

- Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(47), 14138-14145.

- Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180.

- Google Patents. (1956). US2768966A - Glutamic acid derivatives and process of producing same.

-

University of Colorado Boulder. (n.d.). GC Derivatization. Retrieved from [Link]

- Mádravas, D., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4278.

-

ResearchGate. (n.d.). Derivatization reaction of chiral amines with OPA/chiral thiol. Retrieved from [Link]

- Paseshnichenko, V. A., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.

- Szókán, G., et al. (1989). Application of Marfey's reagent in racemization studies of amino acids and peptides.

- Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.

- Zhao, M., & Bada, J. L. (1995). Determination of alpha-dialkylamino acids and their enantiomers in geological samples by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde.

- Tsikas, D., & Chobanyan-Jürgens, K. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences, 23(18), 10731.

- Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Journal of the American Chemical Society, 119(21), 4977-4985.

- Gaugler, R., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

- Google Patents. (2014). CN103641728B - Method for preparing D-glutamic acid.

- Paseshnichenko, V. A., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.

- Zhou, W., et al. (2011). Liquid-Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC-Cl and Its Application to Different Origin Radix isatidis.

- Zeni, F., et al. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molecules, 25(14), 3163.

- Prasad, K. R., & Koteshwar, K. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 66(14), 2639-2644.

- Melucci, D., et al. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method.

- Eslami, S., et al. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization [agris.fao.org]

- 7. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Glutamic Acid α-Amide HCl Coupling Reactions

Welcome to the technical support center for D-Glutamic acid α-amide HCl coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide bond formation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, scientifically-grounded solutions to common challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses prevalent problems encountered during the coupling of D-Glutamic acid α-amide HCl, offering explanations for their root causes and actionable protocols to improve reaction outcomes.

Problem 1: Low Yield of the Desired Coupled Product

Low product yield is a frequent and frustrating issue. The underlying causes can range from incomplete activation of the carboxylic acid to side reactions that consume starting materials.

Q: My coupling reaction with D-Glutamic acid α-amide HCl is resulting in a low yield. What are the likely causes and how can I improve it?

A: A low yield in this context often points to several potential issues. Let's break them down systematically.

-